4(15)-Oppositene-1,7-diol
Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its role or significance in biological or chemical contexts.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like reactivity, acidity or basicity, and redox potential may also be included.Scientific Research Applications
Microbial Production and Bioconversion
Microbial bioconversion of renewable materials into diols, including compounds similar to "4(15)-Oppositene-1,7-diol", is a significant area of research. These diols are considered platform green chemicals due to their wide range of applications in chemicals and fuels. Recent advancements focus on engineering production strains and optimizing fermentation processes for the efficient production of these diols from renewable resources (Zeng & Sabra, 2011). Additionally, microbial cell factories have been developed for the bioconversion of renewable materials into low molecular diol compounds, highlighting the engineering of microbial strains and the development of bioconversion processes (Sabra, Groeger, & Zeng, 2016).
Structural and Solvent Effects
Research into the structural and solvent effects on diols has demonstrated that intramolecular hydrogen bonds of different geometry can influence equilibrium isotope shifts. These findings have applications in understanding solvent interactions and intramolecular hydrogen bonding in diols, which can inform the design and synthesis of new compounds with specific properties (Vasquez et al., 2002).
Catalysis and Synthesis
Research has also been conducted on the catalytic synthesis of diols, including the use of nickel-catalyzed indium(I)-mediated double addition of aldehydes to 1,3-dienes, leading to the selective production of diols. This work demonstrates the potential for precise control over product selectivity in the synthesis of complex diol structures (Hirashita et al., 2006).
Dielectric Relaxation and Molecule Interaction
Studies on dielectric relaxation of diol(s)/alcohol mixtures provide insights into the molecular interactions and the effects of different chain lengths and solvent environments on diol behavior. These findings have implications for understanding the physical properties of diol mixtures, which could be relevant for various industrial applications (Hanna, Gestblom, & Soliman, 2002).
Advanced Materials and Functionalized Heterocycles
Research into the synthesis of novel polyurethanes containing specific functional groups as piezoelectric chromophores demonstrates the application of diol derivatives in advanced material science. These polyurethanes exhibit desirable properties such as solubility in common organic solvents, thermal stability, and piezoelectric coefficients suitable for device applications (Lee & Park, 2001).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, environmental impact, and appropriate safety precautions.
Future Directions
This involves discussing potential areas of future research or applications of the compound. It could include potential uses in medicine, industry, or other fields.
For a specific compound like “4(15)-Oppositene-1,7-diol”, you would need to consult the relevant scientific literature. Databases like PubMed, Scopus, or Web of Science can be useful for this. Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
(1S,3aR,4R,7aS)-1-[(1R)-1-hydroxy-2-methylpropyl]-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)14(17)11-7-8-15(4)12(16)6-5-10(3)13(11)15/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12+,13+,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBVMKPZPKMEGY-JARUQAPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1CCC2(C1C(=C)CCC2O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]([C@H]1CC[C@@]2([C@@H]1C(=C)CC[C@H]2O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4(15)-Oppositene-1,7-diol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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